tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate
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Overview
Description
tert-Butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate: is a chemical compound with the molecular formula C10H14ClNO2S and a molecular weight of 247.75 g/mol . It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a methyl group, along with a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate typically involves the reaction of 4-chloro-5-methylthiophene-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
Scientific Research Applications
tert-Butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
tert-Butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate: can be compared with other thiophene derivatives such as:
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
264194-41-4 |
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Molecular Formula |
C10H14ClNO2S |
Molecular Weight |
247.74 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C10H14ClNO2S/c1-6-7(11)5-8(15-6)12-9(13)14-10(2,3)4/h5H,1-4H3,(H,12,13) |
InChI Key |
YGMALUBYVZRWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)NC(=O)OC(C)(C)C)Cl |
Purity |
95 |
Origin of Product |
United States |
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